molecular formula C13H19N3O3S B2548107 N-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448075-87-3

N-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No. B2548107
CAS RN: 1448075-87-3
M. Wt: 297.37
InChI Key: NTRCQSSQPXZIBN-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. DMAA belongs to the class of azetidine compounds, which are known for their unique chemical and biological properties. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structures related to N-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. For example, new pyrimidine-azetidinone analogues exhibited antimicrobial and antitubercular activities, suggesting potential applications in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Antitumor and DNA-Intercalating Agents

Research has explored the use of phenyl-substituted derivatives of DNA-intercalating agents for antitumor activity, highlighting the potential of similar compounds in cancer treatment. The study of minimal DNA-intercalating agents shows some compounds’ effectiveness against solid tumor models, suggesting a path for developing new antitumor agents (Atwell et al., 1989).

Synthesis and Evaluation of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives incorporating dimethylamino components has shown significant antimicrobial activity, pointing to applications in developing new antibacterial and antifungal agents. This includes work on synthesizing novel sulfone derivatives with potential antimicrobial properties (Ghorab et al., 2017).

Chemical Synthesis and Reactions

Studies have detailed the synthesis of novel chemical compounds involving dimethylamino groups, exploring their reactions and potential applications in creating new materials or chemical intermediates. For instance, reactions involving N-sulfonylamines and 3-dimethylamino-2H-azirines have been examined for their ability to form various chemical structures, which could serve as precursors for further chemical synthesis (Tornus et al., 1996).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-15(2)12-6-4-11(5-7-12)14-13(17)10-8-16(9-10)20(3,18)19/h4-7,10H,8-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRCQSSQPXZIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

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